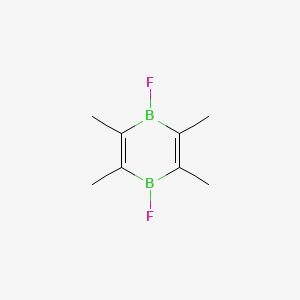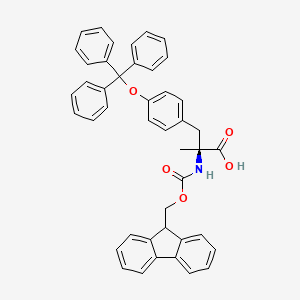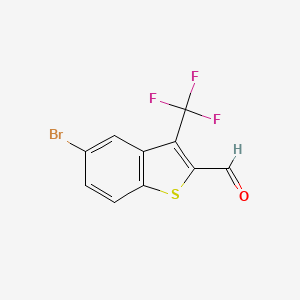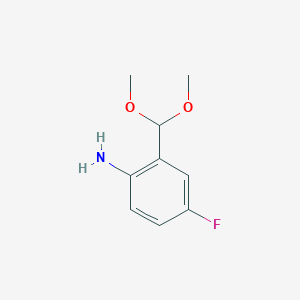
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- is a boron-containing organic compound with the molecular formula C₈H₁₂B₂F₂ and a molecular weight of 167.800 . This compound is characterized by its unique structure, which includes two boron atoms and four fluorine atoms, making it a subject of interest in various fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihaloboranes with electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes . The reaction conditions often require a moisture- and oxygen-free atmosphere, and the use of strong metallic reducing agents such as lithium, potassium, or sodium .
Analyse Des Réactions Chimiques
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Substitution Reactions: It can undergo substitution reactions, particularly involving the boron atoms, leading to the formation of B=N-bond-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are subject to further research.
Applications De Recherche Scientifique
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- involves its interaction with electrophiles and nucleophiles. The boron atoms in the compound can form stable complexes with various ligands, facilitating reactions such as electrophilic addition and substitution . The unique electronic properties of the boron-fluorine bonds also play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- can be compared with other similar compounds, such as:
1,4-Diborin,1,4-difluoro-1,4-dihydro-2,3,5,6-tetramethyl-: This compound shares a similar structure but differs in its specific chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: Another related compound with different substituents, leading to distinct chemical behavior and applications.
The uniqueness of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- lies in its specific boron-fluorine interactions and the resulting electronic properties, which make it a valuable compound for various advanced research applications.
Propriétés
Numéro CAS |
20534-12-7 |
|---|---|
Formule moléculaire |
C8H12B2F2 |
Poids moléculaire |
167.80 g/mol |
Nom IUPAC |
1,4-difluoro-2,3,5,6-tetramethyl-1,4-diborinine |
InChI |
InChI=1S/C8H12B2F2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 |
Clé InChI |
GIKGMLXPHXDBJP-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C(B(C(=C1C)C)F)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)


